molecular formula C14H17F2NO4 B13194385 Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate

Cat. No.: B13194385
M. Wt: 301.29 g/mol
InChI Key: HBCBQHHIBOKVNG-UHFFFAOYSA-N
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Description

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzoylamino group, two fluorine atoms, and a hydroxy group attached to a hexanoate backbone. Its unique structure makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate compound . This intermediate is then subjected to further reactions, including hydroxyamination and coupling reactions, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzoylamino group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The hydroxy group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(benzoylamino)-6,6-difluoro-5-hydroxyhexanoate is unique due to the presence of two fluorine atoms and a hydroxy group on the hexanoate backbone. These features enhance its chemical stability and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

methyl 2-benzamido-6,6-difluoro-5-hydroxyhexanoate

InChI

InChI=1S/C14H17F2NO4/c1-21-14(20)10(7-8-11(18)12(15)16)17-13(19)9-5-3-2-4-6-9/h2-6,10-12,18H,7-8H2,1H3,(H,17,19)

InChI Key

HBCBQHHIBOKVNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(C(F)F)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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